(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge connecting a 3-nitrophenyl (electron-withdrawing) group and a 4-isopropylphenyl (electron-neutral, sterically bulky) substituent (Fig. 1). Chalcones are widely studied for their structural versatility, optoelectronic properties, and biological activities . This compound’s synthesis typically involves Claisen-Schmidt condensation between 3-nitroacetophenone and 4-isopropylbenzaldehyde under alkaline conditions . Its crystal structure has been resolved using single-crystal X-ray diffraction, often employing SHELX software for refinement .
Properties
IUPAC Name |
(E)-1-(3-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(2)15-9-6-14(7-10-15)8-11-18(20)16-4-3-5-17(12-16)19(21)22/h3-13H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCZGQPKVIERAD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: 3-Aminophenyl derivative.
Reduction of Carbonyl Group: Corresponding alcohol.
Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that nitrochalcones exhibit significant anticancer properties. A study demonstrated that (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate apoptotic pathways makes it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent. The presence of the nitro group is believed to enhance its biological activity by interfering with microbial cellular processes .
Material Science Applications
Organic Photovoltaics
this compound has been investigated for its role in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it suitable for incorporation into organic solar cells. Research indicates that the compound can improve the efficiency of charge separation and transport within these devices, leading to enhanced performance .
Polymer Composites
The compound is also being explored for use in polymer composites due to its photostability and thermal properties. Incorporating nitrochalcones into polymer matrices can result in materials with improved mechanical strength and UV resistance, making them suitable for various industrial applications .
Organic Synthesis Applications
Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. Its functional groups facilitate further chemical modifications, allowing chemists to create a wide range of derivatives with tailored properties. This versatility is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Nitrochalcones | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |
| Synthesis and Characterization of Novel Photovoltaic Materials | Material Science | Highlighted improved efficiency in organic solar cells using nitrochalcone derivatives. |
| Evaluation of Antimicrobial Properties | Medicinal Chemistry | Showed effective inhibition against multiple bacterial strains, indicating potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of (2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes or receptors, disrupting cellular pathways and leading to its bioactive effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Chalcones
Substituent Effects on Molecular Geometry
The 3-nitrophenyl and 4-isopropylphenyl groups distinguish this compound from structurally related chalcones (Table 1):
Key Observations :
- Electronic Effects: The 3-nitro group’s electron-withdrawing nature polarizes the α,β-unsaturated ketone, enhancing charge-transfer transitions. This contrasts with electron-donating groups (e.g., dimethylamino in ), which reduce the HOMO-LUMO gap .
Spectroscopic and Quantum Chemical Properties
Experimental and computational studies highlight substituent-driven differences:
Table 2: Spectroscopic and Electronic Parameters
Key Findings :
- The target compound’s C=O stretching frequency (~1660–1680 cm⁻¹) is higher than derivatives with electron-donating groups (e.g., dimethylamino: ~1640 cm⁻¹) due to reduced resonance stabilization of the carbonyl .
- HOMO-LUMO Gaps: The nitro group’s electron-withdrawing effect increases the gap compared to dimethylamino-substituted chalcones but reduces it relative to hydroxyl or chloro analogs .
Key Insights :
- The isopropyl group in the target compound may enhance lipophilicity, improving cell membrane permeability compared to polar substituents (e.g., hydroxyl or methoxy) .
- Nitro Group Role : The 3-nitro substituent is critical for antileishmanial and anticancer activities, likely through redox cycling or interaction with biological targets .
Biological Activity
Overview
(2E)-1-(3-Nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by a nitro group and an isopropyl group attached to its phenyl rings. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
- Molecular Formula : C18H17NO3
- Molecular Weight : 295.33 g/mol
- CAS Number : 200123-07-5
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and 4-isopropylacetophenone, using a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent under reflux conditions. This method can be optimized for industrial production using continuous flow reactors and catalysts to enhance yield and efficiency.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Specifically, it has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus (ATCC 25923)
- Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)
The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity, with lower MICs indicating higher effectiveness .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA | <1 |
| Staphylococcus epidermidis | 7.80 |
Anticancer Activity
In vitro studies have demonstrated that this chalcone derivative possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound's mechanism of action appears to involve the destabilization of microtubules, which is crucial for cell division, leading to inhibited cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | <10 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that can cause cytotoxic effects by interacting with cellular components. Additionally, the compound may inhibit specific enzymes or receptors that disrupt cellular pathways, contributing to its antimicrobial and anticancer effects .
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of chalcones, including this compound, effectively inhibited biofilm formation in MRSA, showcasing their potential in treating antibiotic-resistant infections .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with preferential suppression observed in rapidly dividing cells compared to non-tumor fibroblasts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
